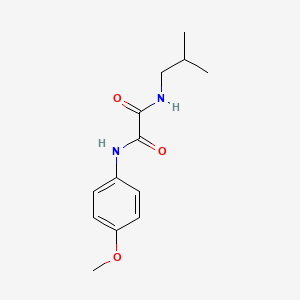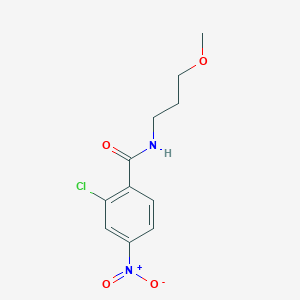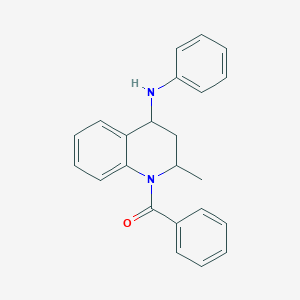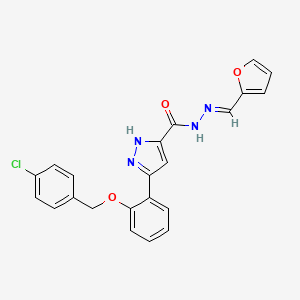![molecular formula C13H14N2O3S B11643551 methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11643551.png)
methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(4Z)-4-[(3-甲基苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯是一种复杂的有机化合物,属于噻唑烷酮类。该化合物以其独特的结构为特征,包括噻唑烷酮环、亚氨基和甲酯基。由于其潜在的生物学和化学性质,它在各个科学研究领域引起了人们的兴趣。
准备方法
合成路线和反应条件
{(4Z)-4-[(3-甲基苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯的合成通常涉及 3-甲基苯甲醛与硫代半碳酰肼反应,形成相应的硫代半碳酰腙。然后,该中间体用乙酸酐环化,生成噻唑烷酮环。最后一步是与甲醇酯化,得到所需的化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产品的收率和纯度。此外,使用催化剂和自动化系统可以进一步简化生产过程。
化学反应分析
反应类型
{(4Z)-4-[(3-甲基苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将亚氨基转化为胺。
取代: 通过亲核取代反应,酯基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在碱性或酸性条件下,可以使用胺或醇等亲核试剂来实现取代。
主要生成产物
氧化: 亚砜和砜。
还原: 胺。
取代: 各种取代的酯或酰胺。
科学研究应用
{(4Z)-4-[(3-甲基苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗真菌特性。
医学: 探索其作为治疗各种疾病的治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
{(4Z)-4-[(3-甲基苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可能抑制参与微生物生长的某些酶的活性,从而导致其抗菌作用。确切的途径和分子靶标可能因具体应用和环境而异。
相似化合物的比较
类似化合物
- {(4Z)-4-[(2-甲基苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯
- {(4Z)-4-[(4-甲基苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯
- {(4Z)-4-[(3-氯苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯
独特性
{(4Z)-4-[(3-甲基苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯的独特之处在于其苯环上的特定取代模式,这会影响其化学反应性和生物活性。3-甲基的存在会影响化合物与分子靶标的结合亲和力和其整体稳定性。
本文详细介绍了{(4Z)-4-[(3-甲基苯基)亚氨基]-2-氧代-1,3-噻唑烷-5-基}乙酸甲酯,涵盖了其合成、化学反应、应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C13H14N2O3S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC 名称 |
methyl 2-[4-(3-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-8-4-3-5-9(6-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17) |
InChI 键 |
UZQRJFULWWCONO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N=C2C(SC(=O)N2)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11643474.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11643486.png)


![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B11643509.png)

![8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B11643521.png)
![5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11643522.png)


![5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11643553.png)
![propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11643555.png)
